4-({[6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a quinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including a carboxylic acid and an amide, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a quinazoline derivative with a hexanoic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazoline core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The compound may also interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANOIC ACID: Shares a similar quinazoline core and hexanoic acid moiety, but lacks the cyclohexane carboxylic acid group.
1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Another complex molecule with multiple functional groups and potential biological activity.
Uniqueness
The uniqueness of 4-{[6-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C22H29N3O5 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H29N3O5/c26-19(23-14-15-9-11-16(12-10-15)21(28)29)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-22(25)30/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,23,26)(H,24,30)(H,28,29) |
InChI Key |
BKXCHBOCNVIEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Origin of Product |
United States |
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